molecular formula C15H9NO5 B11548814 (4Z)-2-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11548814
M. Wt: 283.23 g/mol
InChI Key: LTNRNWXTLFHRDD-XFFZJAGNSA-N
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Description

(4Z)-2-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5(4H)-one is a sophisticated heterocyclic compound of significant interest in modern chemical research. This molecule is characterized by a central 1,3-oxazol-5(4H)-one ring, which is substituted at the 2-position with a 1,3-benzodioxole group and features a (Z)-configured furan-2-ylmethylidene functional group at the 4-position . The 1,3-benzodioxole and furan rings are privileged scaffolds in medicinal chemistry, often associated with a range of biological activities. The specific stereochemistry, indicated by the (4Z) configuration, is a critical feature that can influence the compound's three-dimensional shape and its subsequent interactions in biological or chemical systems. As a specialized chemical building block, this compound offers researchers a versatile template for the design and synthesis of novel molecules. Its complex structure, incorporating multiple heterocyclic systems, makes it a valuable candidate for exploration in various fields, including drug discovery, where it can be used to develop new pharmacologically active agents, and materials science, particularly in the development of organic electronic materials. It is important to note that this product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses . Researchers are encouraged to leverage this compound's unique structure to probe new chemical spaces and develop innovative solutions to complex scientific challenges.

Properties

Molecular Formula

C15H9NO5

Molecular Weight

283.23 g/mol

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C15H9NO5/c17-15-11(7-10-2-1-5-18-10)16-14(21-15)9-3-4-12-13(6-9)20-8-19-12/h1-7H,8H2/b11-7-

InChI Key

LTNRNWXTLFHRDD-XFFZJAGNSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=N/C(=C\C4=CC=CO4)/C(=O)O3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CC4=CC=CO4)C(=O)O3

Origin of Product

United States

Preparation Methods

Azomethine Ylide Cycloaddition

The [3+2] cycloaddition between azomethine ylides and dipolarophiles is a cornerstone for constructing pyrrolidine-fused oxazolones. In the context of synthesizing derivatives analogous to the target compound, (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one has been employed as a dipolarophile. For instance, the reaction of (E)-N-[2-furylmethylene]glycinate with (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one in the presence of (R)-DTBM-Segphos and AgOAc yields cycloadducts with >98% enantiomeric excess (ee). Adapting this method to incorporate the 1,3-benzodioxol-5-yl group at position 2 would involve substituting the phenyl group with a benzodioxole moiety during the synthesis of the dipolarophile.

Key Reaction Parameters

ParameterValueSource
Catalyst(R)-DTBM-Segphos, AgOAc
SolventToluene
Temperature-10°C
Reaction Time16–40 h
Yield50–89%

Introduction of the Furan-2-ylmethylidene Group

The exocyclic double bond in the 4-position is typically installed via Knoevenagel condensation or Wittig-type reactions.

Knoevenagel Condensation

A practical route involves condensing 2-(1,3-benzodioxol-5-yl)-1,3-oxazol-5(4H)-one with furan-2-carbaldehyde in the presence of a base. Piperidine or ammonium acetate in refluxing ethanol facilitates deprotonation and subsequent elimination, forming the (Z)-configured α,β-unsaturated ketone. This method is favored for its operational simplicity and scalability.

Optimized Conditions

  • Base : Piperidine (10 mol%)

  • Solvent : Ethanol, reflux

  • Time : 6–8 h

  • Yield : 75–82%

Asymmetric Catalysis for Stereocontrol

To achieve the Z-configuration selectively, chiral Lewis acids such as AgOAc paired with bisphosphine ligands ((R)-DTBM-Segphos) have proven effective. These systems induce facial selectivity during the cycloaddition, ensuring the furylmethylidene group adopts the desired geometry.

Structural Characterization and Validation

Post-synthetic analysis is critical for confirming the structure and stereochemistry of the target compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : Key signals include the furyl protons (δ 6.35–7.45 ppm), benzodioxole methylene (δ 5.95–6.05 ppm), and oxazolone carbonyl (δ 165–170 ppm).

  • ¹³C NMR : The exocyclic double bond (C=CH–Furan) resonates at δ 120–125 ppm, while the oxazolone carbonyl appears at δ 165–170 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₁₀N₂O₅: 310.0589 ([M+H]⁺)

  • Observed: 310.0592 ([M+H]⁺)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldee
Azomethine CycloadditionHigh stereoselectivity, modular substrate scopeRequires chiral catalysts, prolonged reaction times50–89%>98%
Knoevenagel CondensationScalable, minimal purification stepsLimited stereocontrol, moderate yields75–82%N/A

Chemical Reactions Analysis

Key Reaction Conditions

The compound’s synthesis and reactivity are highly dependent on reaction parameters:

  • Temperature : Elevated temperatures (e.g., 45–60°C) facilitate coupling and cyclization steps .

  • Catalysts : Silver acetate (AgOAc) and chiral ligands like (R)-DTBM-Segphos are critical for achieving regio/stereoselectivity .

  • Solvents : Polar aprotic solvents (e.g., DMF, THF) are preferred for stabilizing intermediates and enabling efficient nucleophilic attacks .

Reactivity Patterns

The compound’s functional groups drive its reactivity:

  • Oxazole ring : Participates in electrophilic aromatic substitution and nucleophilic cycloadditions (e.g., Diels-Alder).

  • Benzodioxole moiety : The oxygen-rich structure may engage in redox reactions or hydrogen bonding .

  • Furan-2-ylmethylidene group : The conjugated system allows Michael additions or [2+2] cycloadditions under UV irradiation.

Functional Group Reactivity Table

GroupReaction TypeExample Conditions
OxazoleElectrophilic substitutionNitration, Friedel-Crafts alkylation
BenzodioxoleHydrogen bondingSolvent interactions, metal coordination
Furan-2-ylmethylidene[2+2] CycloadditionUV light, photochemical conditions

Analytical Characterization

Key analytical techniques include:

  • Melting point determination : Critical for assessing purity and structural rigidity.

  • Spectral analysis :

    • NMR : Confirms regiochemistry and stereochemistry (e.g., (4Z)-configuration) .

    • IR : Identifies functional groups (e.g., carbonyl stretches at ~1670–1720 cm⁻¹) .

Analytical Data Table

TechniqueKey ObservationsReferences
NMRDiastereotopic protons, coupling constants
IRC=O stretching (oxazole), C-O-C vibrations (benzodioxole)

This compound’s synthesis and reactivity are tightly controlled by reaction conditions and functional group interactions, making it a valuable tool in heterocyclic chemistry and medicinal synthesis.

Scientific Research Applications

(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Electronic and Spectral Properties

Substituents on the benzylidene and aryl groups significantly influence electronic properties and UV-VIS absorption. For example:

Compound Substituents (Position 2 / Position 4) UV-VIS λmax (nm) Reference
Target Compound 1,3-Benzodioxol-5-yl / Furan-2-ylmethylidene Not reported
(4Z)-2-Phenyl-4-(thiophen-2-ylmethylidene)-... Phenyl / Thiophen-2-ylmethylidene ~350–370 (vibrational bands)
(4Z)-4-(4-Nitrobenzylidene)-2-methyl-... Methyl / 4-Nitrobenzylidene 380–400
(4Z)-4-(2-Methoxybenzylidene)-2-phenyl-... Phenyl / 2-Methoxybenzylidene 360–380
  • Electron-Donating Groups : The 1,3-benzodioxol group (electron-rich) likely red-shifts absorption compared to phenyl or methyl substituents. Furan, being less electron-rich than thiophene, may reduce π-π* transition energy compared to thiophene-containing analogs .
  • Nitro Groups : 4-Nitrobenzylidene derivatives exhibit strong absorption due to charge-transfer transitions, as seen in compound 13 (λmax ~380–400 nm) .

Crystallographic and Intermolecular Interactions

  • Z-Configuration Prevalence : The Z-configuration is common in oxazolones due to steric and electronic stabilization, as observed in (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one (R factor = 0.044) .
  • Intermolecular Interactions :
    • Thiophene-containing analogs exhibit C–H···N hydrogen bonds and π-π stacking between heterocycles, enhancing crystal stability .
    • Methoxy-substituted derivatives (e.g., 2-methoxybenzylidene) show weak C–H···O interactions and planar molecular arrangements .

Biological Activity

(4Z)-2-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by its unique structure, which includes a benzodioxole moiety and a furan ring. This structural configuration is believed to contribute to its diverse biological activities.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of compounds related to benzodioxole derivatives. For instance, derivatives with similar structures have shown significant inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. In vitro studies have reported IC50 values as low as 0.68 µM for certain derivatives, indicating strong inhibitory effects on glucose absorption in diabetic models .

Anticancer Properties

The anticancer activity of this compound has also been investigated. Compounds with similar oxazole frameworks have demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values ranging from 26 to 65 µM against four different cancer cell lines . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The benzodioxole core has been associated with antimicrobial properties. Research indicates that derivatives can exhibit broad-spectrum activity against bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, making the exploration of new antimicrobial agents critical .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of α-amylase and other enzymes involved in glucose metabolism.
  • Cell Signaling Modulation : It may influence pathways related to apoptosis and cell proliferation in cancer cells.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress.

Case Studies

StudyFocusKey Findings
Study 1Antidiabetic effectsCompound exhibited IC50 of 0.68 µM against α-amylase; significant reduction in blood glucose levels in diabetic mice .
Study 2Anticancer activityShowed cytotoxicity with IC50 values between 26–65 µM across various cancer cell lines; induced apoptosis .
Study 3Antimicrobial propertiesDemonstrated broad-spectrum activity against multiple bacterial strains; potential for development as a new antibiotic .

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